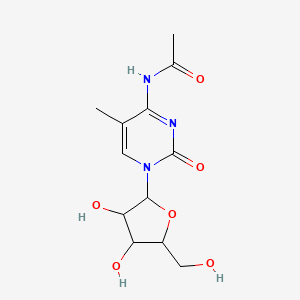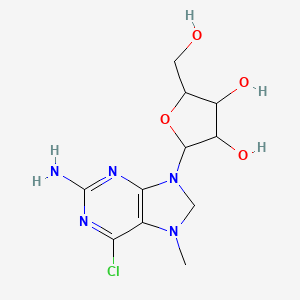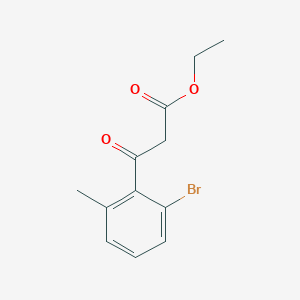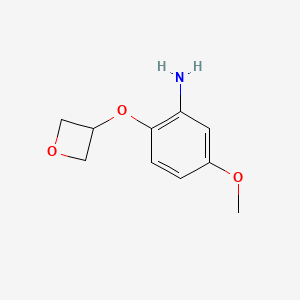
N4-Acetyl-5-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Acetyl-5-methylcytidine is a modified nucleoside that plays a significant role in various biochemical processes. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modification involves the acetylation at the N4 position and the methylation at the 5 position of the cytidine molecule, which can influence its biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Acetyl-5-methylcytidine typically involves multiple steps, starting from cytidine. The process includes:
Acetylation: The N4 position of cytidine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Methylation: The 5 position is methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: for controlled reaction conditions.
Purification steps: such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N4-Acetyl-5-methylcytidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The acetyl and methyl groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like ammonia or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N4-acetyl-5-formylcytidine, while reduction can produce N4-acetyl-5-methyl-2’-deoxycytidine.
Scientific Research Applications
N4-Acetyl-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in RNA modification and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of modified nucleic acids for research and therapeutic purposes.
Mechanism of Action
The mechanism by which N4-Acetyl-5-methylcytidine exerts its effects involves its incorporation into RNA molecules. This modification can alter the RNA’s structure and function, affecting processes such as:
Translation: Influencing the efficiency and accuracy of protein synthesis.
Splicing: Modifying the splicing patterns of pre-mRNA.
Stability: Affecting the stability and degradation of RNA molecules.
Molecular Targets and Pathways: this compound primarily targets RNA molecules and interacts with various RNA-binding proteins and enzymes involved in RNA metabolism.
Comparison with Similar Compounds
N4-Acetyl-5-methylcytidine can be compared with other modified nucleosides such as:
5-Methylcytidine: Lacks the acetyl group at the N4 position.
N4-Acetylcytidine: Lacks the methyl group at the 5 position.
5-Hydroxymethylcytidine: Contains a hydroxymethyl group instead of a methyl group at the 5 position.
Uniqueness: The unique combination of acetylation and methylation in this compound provides distinct biochemical properties that can influence RNA function and stability in ways that other modified nucleosides cannot.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H17N3O6 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O6/c1-5-3-15(12(20)14-10(5)13-6(2)17)11-9(19)8(18)7(4-16)21-11/h3,7-9,11,16,18-19H,4H2,1-2H3,(H,13,14,17,20) |
InChI Key |
WRVMIHCBUGIPKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)




![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]oxane-3,4,5-triol](/img/structure/B12072222.png)

![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)





![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)
